Galeopsin

Description

Properties

IUPAC Name |

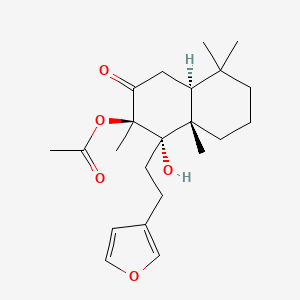

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-MQGJPIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Extraction (SPE)

Initial purification employs polyamide cartridges to separate polar and non-polar compounds. Elution with water, ethanol, and alkalized ethanol isolates hydrophilic (e.g., iridoids) and less polar fractions (e.g., flavone glycosides).

Column Chromatography

Crude extracts are fractionated using silica gel (70–230 mesh) with CH₂Cl₂ and MeOH. Acidic fractions (pH 5) are further purified to enrich diterpenoids.

HPLC-PAD-ESI-tQ-MS Analysis

High-performance liquid chromatography (HPLC) coupled with photodiode array (PAD) and tandem mass spectrometry (ESI-tQ-MS) resolves this compound from co-eluting compounds. Retention times and UV/MS data confirm its identity.

Table 2: Purification Methods and Solvent Systems

Analytical Characterization

This compound is authenticated using advanced spectroscopic techniques:

Chemical Reactions Analysis

Galeopsin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Galeopsin has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in chemical studies due to its unique structure and properties.

Biology: It is studied for its potential biological activities, including its effects on various cell lines.

Medicine: this compound has shown promise in medical research, particularly for its anti-inflammatory and anti-cancer properties. .

Mechanism of Action

Galeopsin exerts its effects by inhibiting the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-activated RAW 264.7 macrophages. This inhibition reduces inflammation and has potential anti-cancer effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress.

Comparison with Similar Compounds

Leoheteronin A (141) and Leopersin G (143)

- Structural Features : Both contain a 15,16-epoxy group instead of a furan ring.

- Bioactivity :

- Key Difference : The epoxy group enhances AChE inhibition by ~3.5-fold compared to this compound’s furan system.

Hispanone (139) and Leoheterin (138)

- Structural Features : Both possess a furan ring but lack the epoxy group.

- Bioactivity: Weak AChE inhibition (IC₅₀ = 38.5–42.7 µM for this compound vs. similar range for hispanone and leoheterin) .

- Key Difference: Shared structural motifs but divergent target profiles. For example, hispanone is also reported in Ballota species, whereas this compound is chemotaxonomically linked to Leonurus .

Preleoheterin (MOL001421) and Iso-Preleoheterin (MOL001422)

- Structural Features : Preleoheterin has a dihydroxylabda-7-one backbone; iso-preleoheterin includes PTGS1 inhibition .

- Targets: Preleoheterin: Targets PDE3A (phosphodiesterase 3A) and F10 (coagulation factor X). Iso-Preleoheterin: Binds GRIA2 (glutamate ionotropic receptor) .

- Key Difference : Broader target diversity compared to this compound, which lacks activity on PDE3A or GRIA2.

Data Table: Structural and Functional Comparison

Key Research Findings

Structural Stability: this compound is derived from prethis compound during storage, a phenomenon observed in other labdanes like preleosibirin . This instability may affect experimental reproducibility.

Biosynthetic Localization : this compound and leoheterin co-localize in peltate glandular trichomes of Leonurus japonicus, suggesting shared biosynthetic pathways .

Therapeutic Potential: Despite weak AChE activity, this compound’s multi-target profile (e.g., PTGS2 inhibition) suggests anti-inflammatory and cardiovascular applications .

Biological Activity

Galeopsin, a labdane diterpenoid found in various plant species, particularly within the Galeopsis genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Profile

This compound is structurally classified as a labdane diterpenoid. Its chemical structure contributes to its biological activities, including interactions with cellular pathways involved in inflammation and apoptosis. The compound has been identified alongside other diterpenoids in various studies, highlighting its potential therapeutic applications.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the effects of labdane diterpenes on macrophages, this compound demonstrated the ability to inhibit nitric oxide (NO) production effectively. The study reported an IC50 value between 1 and 10 µM for this compound in reducing NO production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) . This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

2. Cytotoxicity and Apoptosis Induction

This compound has also been studied for its cytotoxic effects against various cancer cell lines. A study highlighted that this compound derivatives could induce apoptosis by activating caspase-8, leading to mitochondrial signaling alterations . The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent.

3. Neuroprotective Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown neuroprotective effects. Extracts from Galeopsis bifida, which contain this compound, have been linked to antioxidant activities and central nervous system (CNS) protective effects . These findings suggest that this compound may mitigate oxidative stress-related damage in neural tissues.

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Giron et al. evaluated the anti-inflammatory effects of this compound alongside other diterpenes. The researchers found that this compound significantly reduced TNF-α production in activated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of labdane diterpenoids, this compound was shown to possess notable cytotoxicity against several tumor cell lines. The mechanism involved apoptosis induction through caspase activation, positioning this compound as a candidate for further development in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Effect | IC50 Value | Cell Type/Model |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NO production | 1-10 µM | RAW 264.7 macrophages |

| Cytotoxicity | Induction of apoptosis | Varies | Various tumor cell lines |

| Neuroprotective | Antioxidant activity | Not specified | CNS models |

Q & A

Q. What experimental methodologies are recommended for the initial identification and characterization of Galeopsin?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. Chromatographic methods like HPLC or UPLC ensure purity, with retention times compared against known standards. For novel derivatives, elemental analysis and X-ray crystallography may further verify structural integrity .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Synthesis protocols must detail reagent stoichiometry, reaction conditions (temperature, solvent, pH), and purification steps. Include:

- Stepwise synthesis : Document intermediates with spectroscopic validation at each stage.

- Catalyst selection : Compare yields using different catalysts (e.g., enzymatic vs. chemical).

- Purification : Specify column chromatography parameters (stationary phase, eluent ratios) or crystallization solvents. Reproducibility hinges on explicit procedural documentation, including batch-to-batch variability assessments .

Q. What are the standard in vitro assays for evaluating this compound’s bioactivity?

Prioritize target-specific assays aligned with this compound’s hypothesized mechanism. Examples:

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric kinetic assays.

- Cell viability : Use MTT or ATP-based luminescence in relevant cell lines.

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor-ligand interactions. Include positive/negative controls and statistical validation (e.g., triplicate runs, ANOVA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from contextual factors (cell type, assay conditions) or incomplete pathway mapping. Strategies:

- Dose-response profiling : Test activity across a broader concentration range to identify non-linear effects.

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to uncover compensatory pathways.

- Orthogonal validation : Use CRISPR knockdown or pharmacological inhibitors to confirm target engagement. Document discrepancies in supplemental materials and discuss their implications for model refinement .

Q. What computational approaches are effective for predicting this compound’s interactions with non-canonical targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. For large-scale screening:

- Pharmacophore modeling : Identify critical functional groups using tools like Schrödinger’s Phase.

- Machine learning : Train models on existing bioactivity datasets to prioritize high-probability targets. Validate predictions with experimental assays and cross-reference with databases like ChEMBL or PubChem .

Q. How should researchers validate this compound’s in vivo efficacy while minimizing confounding variables?

- Animal models : Select species/strain-specific models reflecting the disease pathology (e.g., transgenic mice for neurodegenerative studies).

- Dosing regimen : Optimize pharmacokinetics (Cmax, AUC) via pilot pharmacokinetic/pharmacodynamic (PK/PD) studies.

- Endpoint selection : Use biomarkers (e.g., cytokine levels, imaging) alongside behavioral outcomes. Address inter-individual variability through randomized block designs and blinded assessments .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Bayesian hierarchical models : Account for variability across experimental batches.

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg for high-throughput screens. Use software like GraphPad Prism, R, or Python’s SciPy for reproducibility .

Q. How can researchers ensure their findings on this compound meet publication standards for reproducibility?

- FAIR principles : Share raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare.

- MIAME compliance : Document experimental metadata (e.g., cell line authentication, instrument calibration).

- Peer review pre-submission : Use platforms like bioRxiv for community feedback. Adhere to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization protocols) .

Q. Tables for Methodological Reference

| Technique | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural validation | Chemical shifts (δ), coupling constants (J) |

| SPR | Binding kinetics | Association/dissociation rates (kₐ, k𝒹) |

| RNA-Seq | Transcriptomic profiling | FPKM values, differential expression (log2FC) |

| Synthesis Step | Critical Variables | Validation |

|---|---|---|

| Cyclization | Temperature, catalyst loading | Intermediate HPLC purity (>95%) |

| Final purification | Eluent gradient, column type | HR-MS, elemental analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.